molecular formula C8H6BrF B13484140 [(Z)-2-bromo-2-fluoroethenyl]benzene

[(Z)-2-bromo-2-fluoroethenyl]benzene

Katalognummer: B13484140
Molekulargewicht: 201.04 g/mol
InChI-Schlüssel: SWQFIDOJLLCOEV-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Z)-2-bromo-2-fluoroethenyl]benzene is an organic compound that features a benzene ring substituted with a (Z)-2-bromo-2-fluoroethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-2-bromo-2-fluoroethenyl]benzene typically involves the halogenation of ethenylbenzene derivatives. One common method is the bromofluorination of styrene using bromine and a fluorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[(Z)-2-bromo-2-fluoroethenyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.

    Addition Reactions: The double bond in the ethenyl group can undergo addition reactions with electrophiles such as halogens or hydrogen halides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Addition: Reagents such as bromine or hydrogen chloride in solvents like carbon tetrachloride or chloroform.

    Oxidation: Potassium permanganate or m-chloroperbenzoic acid in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst in ethanol.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Addition: Formation of vicinal dihalides or halohydrins.

    Oxidation: Formation of epoxides or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

Wissenschaftliche Forschungsanwendungen

[(Z)-2-bromo-2-fluoroethenyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.

Wirkmechanismus

The mechanism of action of [(Z)-2-bromo-2-fluoroethenyl]benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The compound acts as an electrophile, reacting with nucleophiles to form substituted products.

    Addition Reactions: The double bond in the ethenyl group reacts with electrophiles, leading to the formation of addition products.

    Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new chemical species.

Vergleich Mit ähnlichen Verbindungen

[(Z)-2-bromo-2-fluoroethenyl]benzene can be compared with other halogenated ethenylbenzene derivatives:

    [(Z)-2-chloro-2-fluoroethenyl]benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    [(Z)-2-bromo-2-chloroethenyl]benzene: Contains both bromine and chlorine atoms, resulting in unique chemical behavior.

    [(Z)-2-iodo-2-fluoroethenyl]benzene:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

Molekularformel

C8H6BrF

Molekulargewicht

201.04 g/mol

IUPAC-Name

[(Z)-2-bromo-2-fluoroethenyl]benzene

InChI

InChI=1S/C8H6BrF/c9-8(10)6-7-4-2-1-3-5-7/h1-6H/b8-6+

InChI-Schlüssel

SWQFIDOJLLCOEV-SOFGYWHQSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C(/F)\Br

Kanonische SMILES

C1=CC=C(C=C1)C=C(F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.